2-Iodo-3-nitronaphthalene

Suzuki-Miyaura Coupling Heck Reaction Oxidative Addition

Researchers often face low yields in cross-coupling reactions due to less reactive bromo/chloro analogs. 2-Iodo-3-nitronaphthalene provides a precise solution with its weak C-I bond for fast oxidative addition, ensuring high yields in Suzuki-Miyaura and Heck reactions. The 3-nitro group activates the ring for nucleophilic substitution, enabling site-selective functionalization. This product offers a reliable, dual-reactive scaffold for building complex pharmaceutical and agrochemical intermediates.

Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
CAS No. 102153-71-9
Cat. No. B012447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-nitronaphthalene
CAS102153-71-9
Synonyms2-IODO-3-NITRONAPHTHALENE
Molecular FormulaC10H6INO2
Molecular Weight299.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])I
InChIInChI=1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H
InChIKeyPOLBDBRAOAFURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-3-nitronaphthalene: Compound Profile


2-Iodo-3-nitronaphthalene (CAS 102153-71-9) is an organic building block belonging to the class of halogenated nitronaphthalenes. It is characterized by the presence of both an iodine atom and a nitro group at the 2- and 3-positions of the naphthalene ring system, respectively, giving it a molecular formula of C10H6INO2 and a molecular weight of 299.06 g/mol . This compound is a solid at room temperature, typically exhibiting a yellow to brown coloration . Its dual functionality makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals .

Workflow
Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira)
Selection
Reported faster oxidative addition of C-I bond vs. bromo/chloro analogs
Use Context
Building block for pharmaceutical and agrochemical synthesis

2-Iodo-3-nitronaphthalene: Substitution Failure


The specific reactivity profile of 2-Iodo-3-nitronaphthalene cannot be replicated by substituting it with other halogenated nitronaphthalene analogs, such as the corresponding bromo or chloro derivatives. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to transition metal catalysts compared to the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds [1][2]. This fundamental difference in bond strength dictates the kinetics and, often, the feasibility of key reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. Furthermore, the strong electron-withdrawing nature of the nitro group at the 3-position activates the aromatic ring towards nucleophilic substitution and influences the site-selectivity of cross-coupling events, a property not shared by non-nitrated iodoarenes . Therefore, substituting this compound with a cheaper or more readily available analog without rigorous re-optimization will likely lead to reaction failure, poor yields, or undesired side products.

C-I Bond Reactivity
Substituting with bromo or chloro analogs may require re-optimization; the weaker C-I bond enables faster oxidative addition, leading to different reaction kinetics and yield profiles.
Nitro Group Activation
Non-nitrated iodoarenes lack the ring activation provided by the 3-nitro group, limiting reactivity in nucleophilic aromatic substitution and altering cross-coupling site-selectivity.

2-Iodo-3-nitronaphthalene: Comparative Evidence


Iodide Advantage in Cross-Coupling Reactivity

The C-I bond in 2-iodo-3-nitronaphthalene undergoes oxidative addition to Pd(0) catalysts at a rate that is approximately 100-1000 times faster than the analogous C-Br bond in 2-bromo-3-nitronaphthalene, and several orders of magnitude faster than the C-Cl bond in 2-chloro-3-nitronaphthalene [1][2]. This rate enhancement is a general principle for aryl halides, which translates to milder reaction conditions and higher yields for cross-coupling reactions like Suzuki-Miyaura and Heck couplings [1].

Oxidative Addition Rate
Class-level inference
~100-1000× faster
Supports milder conditions for cross-coupling
Based on general aryl halide reactivity principles
Suzuki-Miyaura Coupling Heck Reaction Oxidative Addition

Activation by 3-Nitro Substituent

The presence of the strong electron-withdrawing nitro group at the 3-position significantly increases the electrophilicity of the aromatic ring compared to a non-nitrated iodoarene like 2-iodonaphthalene. This effect is quantified by the Hammett substituent constant (σp), where the nitro group has a σp value of +0.78, indicating a substantial activation towards nucleophilic aromatic substitution (SNAr) and an increased rate of oxidative addition in some cross-coupling systems [1].

Ring Activation (σp)
Class-level inference
σp = +0.78 (nitro)
Enables nucleophilic aromatic substitution (SNAr)
Hammett constant indicates strong electron withdrawal
Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Activation Energy

Cross-Coupling Yields: Iodide vs Bromide

In a direct comparative study of a nickel-catalyzed Mizoroki-Heck reaction, aryl iodides were found to be more reactive and provide higher yields than their aryl bromide counterparts under identical conditions. For instance, an electron-poor aryl iodide (4-iodonitrobenzene) gave a 72% yield in a coupling with styrene, whereas the analogous aryl bromide gave a 65% yield, demonstrating a 7% absolute yield advantage [1]. This trend is expected to hold for the more complex 2-iodo-3-nitronaphthalene system.

Heck Coupling Yield
Cross-study comparable
72% (I) vs 65% (Br)
Reported yield advantage with aryl iodide
Model reaction with 4-iodonitrobenzene; trend expected
Suzuki-Miyaura Coupling Yield Comparison Aryl Halide

Orthogonality in Sequential Cross-Coupling

The combination of a highly reactive C-I bond and an electron-deficient aromatic ring in 2-iodo-3-nitronaphthalene offers a distinct advantage in sequential cross-coupling strategies. The C-I bond can be selectively activated in the presence of other halogens (like Cl or Br) on the same or a different coupling partner, a feature exploited in cross-electrophile coupling (XEC) [1]. This is in contrast to a compound like 2-bromo-3-nitronaphthalene, where the C-Br bond is less reactive and often requires harsher conditions, making selective activation more challenging [1].

Chemoselective Activation
Supporting evidence
C-I selectively activated over C-Br in XEC
Enables programmed sequential coupling
Ni/Co dual catalytic system reported
Sequential Synthesis Cross-Electrophile Coupling Chemoselectivity

2-Iodo-3-nitronaphthalene Applications


High-Yield Biaryl and Styrene Synthesis

Leverage the fast oxidative addition of the C-I bond in palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions [1][2]. This scenario is ideal for researchers aiming to maximize yield and minimize byproduct formation when constructing complex biaryl motifs or styrene derivatives, which are common in pharmaceuticals and advanced materials. The evidence shows aryl iodides consistently outperform bromides in yield [2].

Programmed Sequential Cross-Coupling

Utilize the unique orthogonality of the C-I bond in the presence of other halogens. The high selectivity of the C-I bond in cross-electrophile coupling (XEC) allows for the sequential and site-selective functionalization of naphthalene cores [1]. This is a critical application for medicinal chemists building diverse screening libraries or total synthesis chemists constructing natural product frameworks.

Nucleophilic Substitution on Naphthalene Core

The strong electron-withdrawing effect of the nitro group, as quantified by its Hammett σp value [1], makes the naphthalene ring susceptible to nucleophilic aromatic substitution (SNAr). This property can be exploited to introduce amine, ether, or thiol functionalities at positions other than the iodo-substituent, creating densely functionalized naphthalene derivatives that are challenging to access by other routes.

Method Development Standard

Given its specific and well-defined reactivity profile, 2-Iodo-3-nitronaphthalene is a valuable standard compound for the development and optimization of novel cross-coupling methodologies. Its predictable behavior as an aryl iodide allows researchers to establish benchmarks for new catalysts or reaction conditions, particularly for electron-deficient substrates [1].

Application
Selection Property
Validation Focus
High-yield biaryl/styrene synthesis
C-I oxidative addition reactivity
Optimize Pd-catalyzed coupling conditions
Sequential cross-coupling
Orthogonal reactivity of C-I over C-Br
Cross-electrophile coupling selectivity
Nucleophilic substitution on naphthalene
Electron-deficient ring (nitro activation)
SNAr with N, O, S nucleophiles
Method development standard
Defined aryl iodide reactivity profile
Benchmark novel catalysts for electron-deficient substrates

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